molecular formula C22H19N3OS2 B2993289 2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone CAS No. 637326-10-4

2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

Cat. No. B2993289
CAS RN: 637326-10-4
M. Wt: 405.53
InChI Key: BWYXERKZNULMMA-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a thiophenyl group, a triazolyl group, and a sulfanyl group. These groups are common in many pharmaceuticals and could potentially have interesting biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiophenyl, triazolyl, and sulfanyl groups. These groups would likely contribute to the overall polarity, reactivity, and potential biological activity of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophenyl and triazolyl groups could potentially undergo various substitution and coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfanyl group could potentially increase its polarity and solubility in water .

Scientific Research Applications

Synthesis and Biological Activity of Heteroatomic Compounds

Research on heteroatomic compounds based on phenylthiourea and acetophenone derivatives, which include structures related to the compound , has shown promising directions in organic chemistry. These compounds exhibit significant biological activities, including antioxidant effects and the potential for drug development due to their impact on the functioning of biological membranes and mitochondrial membrane potential enhancement. Such effects are attributed to their ability to bind to carrier proteins, suggesting their utility in creating new drugs with optimized biological activities (Farzaliyev et al., 2020).

Advancements in Polymer Chemistry

In polymer chemistry, compounds structurally related to "2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone" have been utilized to develop high-performance polymers. For instance, poly(arylene ether sulfone) anion exchange membranes containing pendant benzyl-quaternary ammonium groups exhibit high alkaline stability and good hydroxide conductivity. These materials are beneficial for various applications, including energy storage and conversion devices, due to their anisotropic swelling, oxidative stability, and chemical resistance at elevated temperatures (Shi et al., 2017).

Development of Fluorescent Molecular Probes

The synthesis of fluorescent molecular probes based on solvatochromic dyes, which share functional groups with the mentioned compound, has been explored for studying biological events and processes. These compounds exhibit strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their application in developing ultrasensitive fluorescent probes for biological research (Diwu et al., 1997).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain thiophene and triazole rings are known to have various biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization, and potential biological activities. It could also involve the development of analogs with improved properties or activities .

properties

IUPAC Name

2-[[4-(2,3-dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3OS2/c1-15-8-6-11-18(16(15)2)25-21(20-12-7-13-27-20)23-24-22(25)28-14-19(26)17-9-4-3-5-10-17/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWYXERKZNULMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[4-(2,3-Dimethylphenyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

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